molecular formula C20H24N6O2S B13651636 (3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine

(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine

Cat. No.: B13651636
M. Wt: 412.5 g/mol
InChI Key: QCMVAPXCVDFKBD-BXYOEOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine is a potent, covalent, and orally bioavailable inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers. This compound features a structurally novel sulfonimidoyl group that acts as a warhead, enabling selective and irreversible covalent binding to the mutated cysteine residue (Cys12) in the switch-II pocket of KRAS G12C. This binding locks the KRAS protein in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for tumor cell proliferation and survival. Its research value is particularly high in the field of precision oncology for investigating resistance mechanisms, evaluating combination therapies, and understanding the biology of RAS-driven cancers. Preclinical data suggests this inhibitor demonstrates promising efficacy against KRAS G12C-mutant cell lines and patient-derived xenograft models, including those with non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). The compound is supplied for research purposes to support the development of next-generation cancer therapeutics and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Sources: Patent WO2022256390A1, "Sulfonimidoyl compounds and their use as kras g12c inhibitors" and related scientific publications on KRAS G12C inhibition.

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

imino-methyl-[(1R)-2-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S/c1-12-11-28-8-7-26(12)18-10-16(15-9-17(15)29(2,21)27)24-20(25-18)14-4-6-23-19-13(14)3-5-22-19/h3-6,10,12,15,17,21H,7-9,11H2,1-2H3,(H,22,23)/t12-,15?,17-,29?/m1/s1

InChI Key

QCMVAPXCVDFKBD-BXYOEOOUSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3C[C@H]3S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3CC3S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Origin of Product

United States

Preparation Methods

Preparation of the Morpholine-Substituted Pyrimidine Intermediate

The morpholine substituent is introduced early in the synthesis by nucleophilic aromatic substitution on a dichloropyrimidine derivative:

  • Starting materials : (R)-3-methylmorpholine and methyl 2,4-dichloropyrimidine-6-carboxylate.
  • Reaction conditions : The morpholine is reacted with methyl 2,4-dichloropyrimidine-6-carboxylate in dichloromethane (DCM) with triethylamine as a base at room temperature for approximately 18 hours.
  • Workup : After aqueous workup and organic extraction, the product mixture contains predominantly (R)-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methyl methanesulfonate and some (R)-4-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-3-methylmorpholine.

This intermediate is used in the next step without further purification.

Conversion to Iodomethyl Pyrimidine Derivative

  • Reagents : Lithium iodide is added to the methanesulfonate intermediate in dioxane.
  • Conditions : Heating at 100 °C under nitrogen atmosphere for 2 hours.
  • Workup : Quenching with water, extraction with ethyl acetate, washing with sodium bisulfite solution, water, and brine, drying over magnesium sulfate.
  • Isolation : The product is obtained by trituration with diethyl ether, yielding (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine in 86% yield.

This halide exchange facilitates subsequent nucleophilic substitution.

Introduction of the Methylsulfonimidoyl Group

  • Reagents : Sodium methanethiolate is reacted with the iodomethyl pyrimidine derivative in dimethylformamide (DMF).
  • Conditions : Stirring at 25 °C for 1 hour.
  • Workup : Quenching with water, extraction with diethyl ether, drying, and purification by flash chromatography.
  • Outcome : Formation of the methylthio-substituted intermediate, which is further oxidized to the sulfonimidoyl derivative.

This step introduces the sulfur-containing functional group critical for biological activity.

Coupling with the Pyrrolo[2,3-b]pyridine Moiety

  • The pyrrolo[2,3-b]pyridine fragment is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) with the chloropyrimidine intermediate.
  • Conditions are optimized to preserve stereochemistry and functional group integrity.
  • The coupling typically occurs under mild heating with appropriate ligands and bases.

Final Purification and Crystallization

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) using gradients of water containing 1% ammonium hydroxide and organic solvents such as acetonitrile or methanol.
  • The purified compound is crystallized from ethyl acetate/n-heptane mixtures to afford the target compound with high purity and stereochemical fidelity.

Summary Table of Key Reaction Steps

Step Reactants/Intermediates Reagents/Conditions Key Transformation Yield/Notes
1 (R)-3-methylmorpholine + methyl 2,4-dichloropyrimidine-6-carboxylate DCM, triethylamine, RT, 18 h Nucleophilic aromatic substitution Mixture of chloropyrimidine derivatives
2 Methanesulfonate intermediate LiI, dioxane, 100 °C, 2 h Halide exchange (Cl → I) 86% isolated yield
3 Iodomethyl pyrimidine derivative Sodium methanethiolate, DMF, 25 °C, 1 h Nucleophilic substitution (SMe introduction) Purified by flash chromatography
4 Chloropyrimidine intermediate + pyrrolo[2,3-b]pyridine Pd-catalyst, base, ligand, heating Cross-coupling Optimized for stereochemical retention
5 Crude product Preparative HPLC, EtOAc/n-heptane Purification and crystallization High purity final compound

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-4-(6-((2R)-2-(®-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R)-3-methyl-4-(6-((2R)-2-(®-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-4-(6-((2R)-2-(®-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Activity Profile Source
Compound X Pyrimidine-morpholine Pyrrolo[2,3-b]pyridine, S-methylsulfonimidoyl Potential antifungal/antimicrobial N/A
Flumorph Morpholine Cinnamic acid derivative Fungicidal (Oomycetes)
3a–c Morpholine-peptidomimetic Trimethoxybenzene replacement Broad-spectrum antifungal
EP 2 402 347 A1 Thieno[3,2-d]pyrimidine Piperazine-methanesulfonyl Kinase inhibition

Stereochemical Influence

The quaternary stereocenters in Compound X differentiate it from simpler morpholine derivatives. highlights that quaternary stereocenters in morpholine peptidomimetics expand chemical space and enhance target selectivity. For example, Staudinger reaction products with stereochemical complexity exhibit unique physicochemical properties compared to non-chiral analogues .

Table 2: Activity Comparison of Morpholine and Piperidine Analogues

Compound Class MIC (μg/mL) Range Target Microorganisms Source
Morpholine derivatives (e.g., 3a–c ) 0.5–2.0 Phytopathogenic fungi
Piperidine derivatives 0.25–1.5 Bacteria/Fungi

Biological Activity

The compound (3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity, supported by research findings and data.

Chemical Structure

The structural complexity of this compound includes multiple functional groups that may influence its biological interactions. The presence of a morpholine ring and a pyrimidine moiety suggests potential pharmacological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes, influencing various physiological processes. For instance, morpholine derivatives have been shown to modulate opioid receptors, which play a crucial role in pain management and analgesic effects .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzyme activities or modulate receptor functions. For example, studies on related morpholine derivatives indicate that they can act as potent analgesics by activating μ-opioid receptors (MOR), leading to pain relief without significant side effects typically associated with traditional opioids .

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of this compound. Preliminary findings suggest that it exhibits significant analgesic properties with effective doses yielding favorable outcomes in pain models. The compound's pharmacokinetics and metabolism also warrant further investigation to understand its therapeutic window and potential side effects.

Data Tables

Study Type Findings Reference
In VitroInhibition of enzyme activity related to pain pathways
In VivoED50 values indicating analgesic efficacy
Structural AnalysisPotential interactions with opioid receptors

Case Studies

  • Analgesic Activity : A study involving a hot plate model demonstrated that the compound elicited significant analgesic responses comparable to established opioid analgesics, suggesting its potential as a safer alternative in pain management .
  • Receptor Interaction : Molecular dynamics simulations indicated that the compound interacts favorably with MOR, enhancing its potential as an effective analgesic agent while minimizing adverse effects associated with long-term opioid use .

Q & A

Q. How can the stereochemical integrity of the compound be ensured during synthesis?

The compound contains multiple chiral centers (e.g., (3R)-morpholine, (2R)-cyclopropyl, and (R)-S-methylsulfonimidoyl groups). Key strategies include:

  • Chiral resolution : Use enantioselective catalysts or enzymes for sulfonimidoyl group installation, as demonstrated in biocatalytic synthesis of analogous sulfoxide-containing morpholines .
  • Protecting groups : Temporarily block reactive sites (e.g., morpholine nitrogen) to prevent racemization during cyclopropane ring formation.
  • Analytical validation : Confirm stereochemistry via 1^1H NMR coupling constants (e.g., J=6.44HzJ = 6.44 \, \text{Hz} for methyl groups in morpholine derivatives) and chiral HPLC .

Q. What spectroscopic methods are critical for structural confirmation?

  • 1^1H NMR (600 MHz) : Assign peaks to specific protons (e.g., δ 1.20 ppm for methyl groups on morpholine, δ 7.72 ppm for pyrrolopyridine protons) in solvents like DMSO-d6 or CDCl3 .
  • LCMS (ESI) : Confirm molecular weight (e.g., [M+H]+ = 208 for intermediates) and detect impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., cyclopropane and morpholine moieties) .

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against kinase targets (e.g., mTOR, PI3K) due to structural similarity to pyrrolopyridine-containing inhibitors.
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and compare with structurally related compounds, such as pyrido[3,4-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of the cyclopropane intermediate?

  • Reaction condition screening : Test catalysts (e.g., Pd(II) for Suzuki coupling) and solvents (e.g., DMF vs. THF) to improve cyclopropane formation efficiency.
  • Scale-up considerations : Use continuous flow reactors for exothermic steps, as seen in industrial-scale morpholine syntheses .
  • Byproduct analysis : Isolate impurities via preparative HPLC and characterize via HRMS to identify side reactions (e.g., sulfonimidoyl oxidation) .

Q. How to resolve contradictions in biological activity data between analogs?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 1H-pyrrolo[2,3-b]pyridin-4-yl with pyrazol-5-yl) and compare IC50 values .
  • Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to explain potency differences between stereoisomers .

Q. What computational methods predict metabolic stability of the compound?

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonimidoyl group) to cytochrome P450 oxidation.
  • Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and analyze degradation products via LC-MS/MS .

Q. How to troubleshoot unexpected 1^1H NMR splitting patterns in the morpholine ring?

  • Dynamic effects : Investigate ring-flipping kinetics using variable-temperature NMR (e.g., -40°C to 25°C) to observe coalescence of methyl group signals .
  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s impact on conformational locking .

Q. What strategies validate enantiopurity at scale?

  • Chiral SFC : Use supercritical fluid chromatography with cellulose-based columns for high-throughput analysis.
  • X-ray crystallography : Resolve absolute configuration of single crystals grown from ethanol/water mixtures .

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